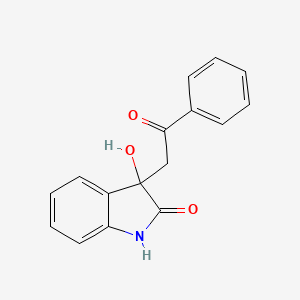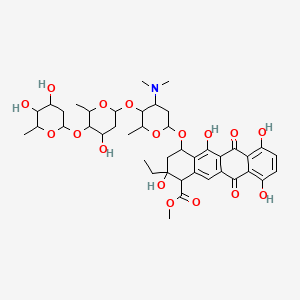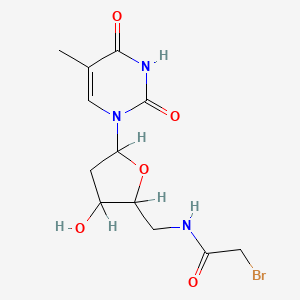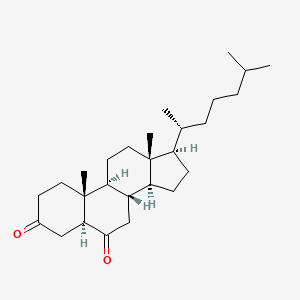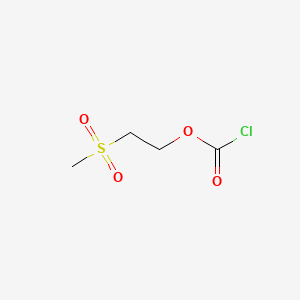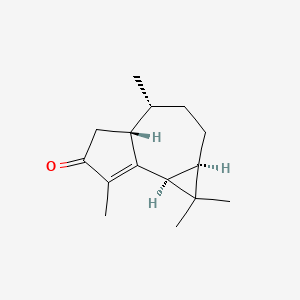
Cyclocolorenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclocolorenone is a natural product found in Magnolia ovata, Frullania diversitexta, and other organisms with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization :
- Cyclocolorenone has been synthesized through various chemical processes. For instance, a study outlined a stereocontrolled total synthesis of (±)-Cyclocolorenone from commercially available tropylium cation, providing a general precursor to bicyclo[5.3.0]decane sesquiterpenes (Calancea, Carret, & Deprés, 2009).
- Another research utilized cobalt-mediated propargylation/annelation for the efficient synthesis of Cyclocolorenone (Saha, Bagby, & Nicholas, 1986).
Biological and Medicinal Applications :
- Cyclocolorenone has shown antileishmanial activity. A study on (-)-cyclocolorenone isolated from Duguetia lanceolata (Annonaceae) demonstrated its effectiveness against Leishmania amazonensis, indicating its potential as a scaffold for new drug development for leishmaniasis (Monteiro et al., 2022).
Extraction and Identification from Natural Sources :
- Various studies have focused on the isolation and identification of Cyclocolorenone from natural sources, such as Magnolia grandiflora (Castañeda-Acosta et al., 1995), and Ledum palustre (Mikhailova et al., 1978).
Insect Repellent Activity :
- Cyclocolorenone has also been investigated for its insect repellent activity. A study found that (+)-cyclocolorenone isolated from the red alga Laurencia intricata exhibited strong repellent activity against Sitophilus zeamais, a type of maize weevil (Ishii et al., 2018).
Metabolic and Enzymatic Studies :
- Cyclocolorenone's metabolism in mammals was studied, focusing on its conversion to various alcohols (Asakawa, Ishida, Toyota, & Takemoto, 1986).
- Additionally, the enzyme (-)-alpha-gurjunene synthase from Solidago canadensis leaves, which is likely involved in Cyclocolorenone synthesis, was isolated and characterized (Schmidt, Bouwmeester, Bülow, & König, 1999).
Propriétés
Numéro CAS |
489-45-2 |
|---|---|
Nom du produit |
Cyclocolorenone |
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one |
InChI |
InChI=1S/C15H22O/c1-8-5-6-11-14(15(11,3)4)13-9(2)12(16)7-10(8)13/h8,10-11,14H,5-7H2,1-4H3/t8-,10-,11-,14-/m1/s1 |
Clé InChI |
ZEEUIOBUKGZKPS-IDTAVKCVSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(C(=O)C[C@H]13)C |
SMILES |
CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C |
SMILES canonique |
CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C |
Synonymes |
cyclocolorenone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



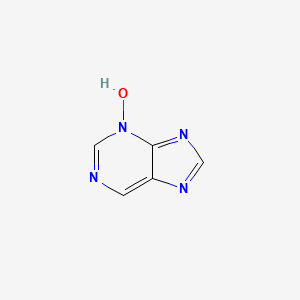
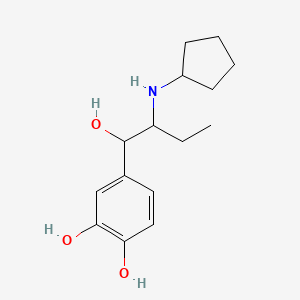
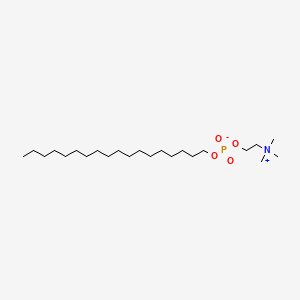
![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)
![[(2R,3R,6S)-2-(2,4-difluorophenyl)-6-hydroxy-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1218626.png)
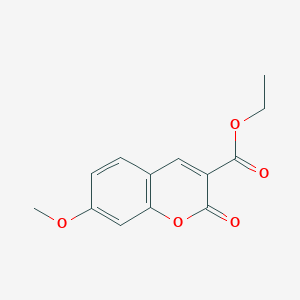
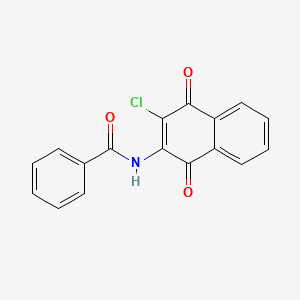
![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)
![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)
